molecular formula C14H17BrN2S B2756881 N-methyl-6-phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine hydrobromide CAS No. 1311316-99-0

N-methyl-6-phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine hydrobromide

Cat. No.: B2756881
CAS No.: 1311316-99-0
M. Wt: 325.27
InChI Key: WMCFBVGMFSJQIP-UHFFFAOYSA-N
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Description

N-methyl-6-phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine hydrobromide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its molecular structure, which includes a benzothiazole ring system substituted with a phenyl group and a methyl group, and a hydrobromide counterion.

Mechanism of Action

Target of Action

The primary target of N-methyl-6-phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine hydrobromide is dopaminergic neurons in the brain, specifically in the substantia nigra . These neurons are responsible for the production of dopamine, a neurotransmitter that plays a crucial role in motor control and reward-driven behavior.

Mode of Action

The compound is lipophilic and can cross the blood-brain barrier . Once inside the brain, it is metabolized into a toxic cation by the enzyme monoamine oxidase B (MAO-B) of glial cells, specifically astrocytes . This toxic cation interferes with the function of dopaminergic neurons .

Pharmacokinetics

The compound’s lipophilic nature allows it to cross the blood-brain barrier and reach its target in the brain . The compound is metabolized by the enzyme MAO-B, and its toxicity can be mitigated by the administration of monoamine oxidase inhibitors (MAOIs) such as selegiline .

Result of Action

The result of the compound’s action is the destruction of dopaminergic neurons in the substantia nigra of the brain . This destruction leads to a decrease in the production of dopamine, causing symptoms similar to those of Parkinson’s disease .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For example, the presence of MAOIs can inhibit the metabolism of the compound to its toxic form, thereby minimizing its toxicity . Additionally, the compound’s lipophilic nature allows it to cross the blood-brain barrier, which can be influenced by factors such as the individual’s age, health status, and the presence of certain diseases .

Biochemical Analysis

Biochemical Properties

It is known that thiazole derivatives, to which this compound belongs, possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that N-methyl-6-phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine hydrobromide may interact with a variety of enzymes, proteins, and other biomolecules, although specific interactions have yet to be identified.

Cellular Effects

Based on the known activities of thiazole derivatives , it can be hypothesized that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-6-phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine hydrobromide typically involves the following steps:

  • Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with α-bromo ketones or through the reaction of o-aminophenol with sulfur and an appropriate halide.

  • Introduction of the Phenyl Group: The phenyl group can be introduced via electrophilic aromatic substitution reactions, such as the Friedel-Crafts alkylation.

  • Formation of Hydrobromide Salt: The final step involves the formation of the hydrobromide salt by reacting the amine with hydrobromic acid.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors or large-scale batch processes to ensure efficiency and scalability. The choice of reagents and solvents, as well as the optimization of reaction conditions, are crucial for achieving high yields and purity.

Chemical Reactions Analysis

Types of Reactions: N-methyl-6-phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine hydrobromide can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromic acid to introduce oxygen-containing functional groups.

  • Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or hydrogen gas to reduce nitro groups or other oxidized functionalities.

  • Substitution: Nucleophilic substitution reactions can be performed using nucleophiles like alkyl halides or amines to replace existing functional groups.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromic acid, hydrogen peroxide.

  • Reduction: Lithium aluminum hydride, hydrogen gas, sodium borohydride.

  • Substitution: Alkyl halides, amines, strong bases.

Major Products Formed:

  • Oxidation: Carboxylic acids, ketones, aldehydes.

  • Reduction: Amines, alcohols, hydrocarbons.

  • Substitution: Alkylated or amino-substituted derivatives.

Scientific Research Applications

N-methyl-6-phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine hydrobromide has several scientific research applications:

  • Chemistry: It can be used as a building block in organic synthesis for the preparation of more complex molecules.

  • Biology: The compound may serve as a ligand for biological receptors or as a probe in biochemical studies.

  • Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

  • Industry: It can be utilized in the manufacturing of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

  • N-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine: Similar structure but lacks the phenyl group.

  • 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP): Similar core structure but different functional groups.

Uniqueness: N-methyl-6-phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine hydrobromide is unique due to its specific combination of the benzothiazole ring, phenyl group, and methyl group, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N-methyl-6-phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2S.BrH/c1-15-14-16-12-8-7-11(9-13(12)17-14)10-5-3-2-4-6-10;/h2-6,11H,7-9H2,1H3,(H,15,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMCFBVGMFSJQIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC2=C(S1)CC(CC2)C3=CC=CC=C3.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BrN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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